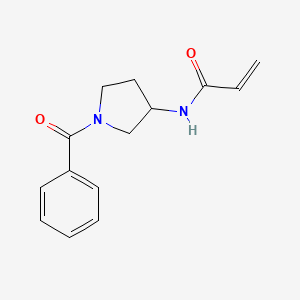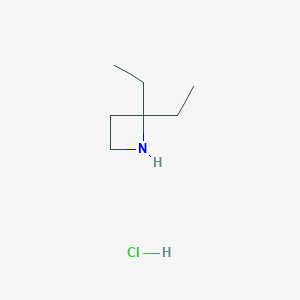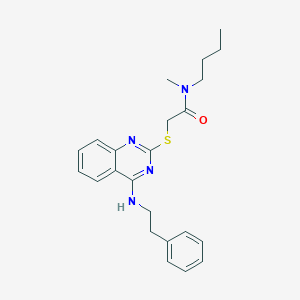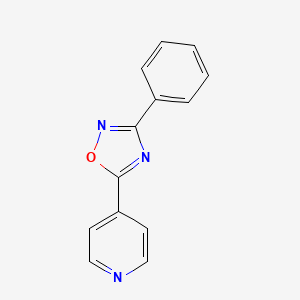
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine
Übersicht
Beschreibung
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine, often involves the reaction of amidoximes with carboxylic acids and their derivatives . The synthesis can be carried out in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine includes a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows the compound to possess hydrogen bond acceptor properties .Wirkmechanismus
Zukünftige Richtungen
The future directions for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine could involve further exploration of its biological activities and potential applications in medicine, given the known anti-inflammatory properties of 1,2,4-oxadiazoles . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Eigenschaften
IUPAC Name |
3-phenyl-5-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICZKOGIHNOERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-butyl-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2960482.png)
![Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2960483.png)
![4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2960484.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2960485.png)
![ethyl 5-(1-methyl-3-phenyl-1H-pyrazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2960489.png)
![2,3-dichloro-3-[(4-methoxybenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2960492.png)
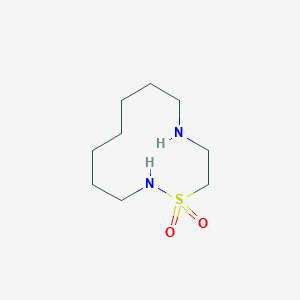
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2960495.png)

